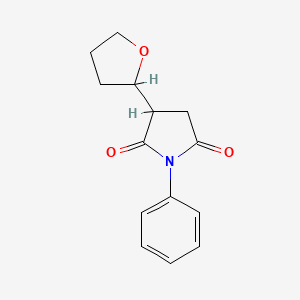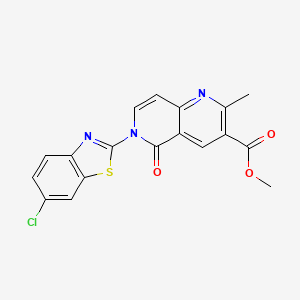![molecular formula C23H24N2O4S B4973949 4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)
4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMSB and has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
BMSB has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, BMSB has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BMSB has also been studied for its potential use as an antibacterial agent and as a treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of BMSB is not fully understood, but it has been suggested to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by BMSB leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMSB has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. BMSB has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMSB has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, BMSB has some limitations, including its poor solubility in aqueous solutions and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the study of BMSB, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of BMSB and to investigate its potential use in combination with other drugs for cancer therapy.
Conclusion:
In conclusion, BMSB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMSB has been synthesized using different methods and has been studied for its potential use in medicinal chemistry, drug discovery, and materials science. The mechanism of action of BMSB is not fully understood, but it has been suggested to act by inhibiting the activity of HDACs. BMSB has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, more studies are needed to fully understand the potential of BMSB as a therapeutic agent.
Métodos De Síntesis
BMSB can be synthesized using various methods, including the reaction of N-(4-methoxybenzyl)benzamide with benzyl(methylsulfonyl)amine in the presence of a base. This method has been reported to yield BMSB in high purity and yield. Other methods include the use of palladium-catalyzed coupling reactions, copper-catalyzed coupling reactions, and the use of phase-transfer catalysts.
Propiedades
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-14-8-18(9-15-22)16-24-23(26)20-10-12-21(13-11-20)25(30(2,27)28)17-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNTYMSALFWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5732052 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)

![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)